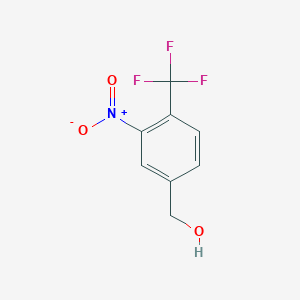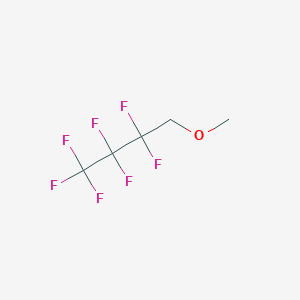
3-Fluoropropan-1-amine
Descripción general
Descripción
3-Fluoropropan-1-amine is a fluorinated amine that is of significant interest in various fields of chemistry and medicinal research. The presence of the fluorine atom in the compound is known to influence its physical and chemical properties, making it a valuable target for synthesis and application in the development of pharmaceuticals and novel materials.
Synthesis Analysis
The synthesis of fluorinated amines, such as 3-Fluoropropan-1-amine, has been explored through various methods. For instance, the Buchwald-Hartwig reaction has been employed to synthesize new fluorophores with large intrinsic three-photon absorption cross sections, which could be related to the synthesis of similar fluorinated amines . Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been reported, which could potentially be adapted for the synthesis of 3-Fluoropropan-1-amine . Moreover, the aminofluorination of fluorinated alkenes has been utilized to create a broad range of fluorinated amines, including those with quaternary carbon centers . Radical fluorination has also been used for the synthesis of structurally related compounds, indicating its potential application in the synthesis of 3-Fluoropropan-1-amine .
Molecular Structure Analysis
The molecular structure of 3-Fluoropropan-1-amine is characterized by the presence of a fluorine atom attached to a three-carbon alkyl chain with an amine group at the terminal position. The electronegativity of the fluorine atom is likely to influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Fluorinated amines participate in various chemical reactions. The reactivity of such compounds can be manipulated through the introduction of fluorine, which can alter their physicochemical properties . The synthesis of 3-Amino-5-fluoroalkylfurans through intramolecular cyclization of fluorovinamides suggests that similar cyclization reactions could be relevant for 3-Fluoropropan-1-amine . Additionally, the use of fluorinated amines in the formation of macrocyclic compounds indicates the potential for 3-Fluoropropan-1-amine to engage in complexation reactions with metal salts .
Physical and Chemical Properties Analysis
The introduction of fluorine into amines significantly impacts their physical and chemical properties. For example, the synthesis of 3-Fluoropropan-1-amine and its derivatives demonstrates the compound's potential utility in various applications, including as a building block for more complex molecules . The fluorine atom's influence on the compound's lipophilicity, stability, and reactivity is crucial for its application in medicinal chemistry. The stability of fluorinated amines against enzymatic degradation, as investigated with 3-[18F]fluoropropanesulfonyl chloride, is also an important aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Radiolabeling and Imaging
Radiolabeling of Amines : 3-Fluoropropan-1-amine derivatives, such as 3-bromopropyl-1-trifluoromethanesulfonate and 3-iodopropyl-1-trifluoromethanesulfonate (triflates), have been used as precursors for 18F-labeling of secondary amines. This is crucial in PET imaging for medical diagnostics, allowing for high radiochemical yields and efficient N-alkylation (Chesis & Welch, 1990).
SEI Formation in Lithium-Ion Batteries : 1-Fluoropropane-2-one (a compound related to 3-Fluoropropan-1-amine) serves as an SEI-forming additive in lithium-ion batteries. Its role in enhancing first cycle efficiency and maintaining long-term cycling stability is significant, especially at high discharge rates (Krämer et al., 2012).
Chemical Synthesis and Material Science
Amine Group Spacing in Silica Materials : The spacing and site isolation of amine groups in 3-aminopropyl-grafted silica materials, involving 3-Fluoropropan-1-amine, have been studied. These materials have applications in catalysis and adsorption due to the controlled spacing of functional groups (Hicks et al., 2006).
Synthesis of Functionalized β-Fluoro Amines : The compound has been used in the synthesis of functionalized β-fluoro amines, showcasing opposite regioselectivity in ring-opening reactions. This is crucial in pharmaceutical synthesis for the creation of novel molecules (D’hooghe & Kimpe, 2006).
Biological and Medical Research
Fluorohydroxyacetone Synthesis and Toxicity Studies : 3-Fluoro-1-hydroxypropan-2-one and its derivatives, related to 3-Fluoropropan-1-amine, were synthesized and examined for toxicity and antitumor effects. This research provides insight into structure-activity relationships, essential in drug discovery (Pero et al., 1977).
Radiolabelling with 3-[18F]Fluoropropanesulfonyl Chloride : This agent, derived from 3-Fluoropropan-1-amine, is used in PET imaging, especially in labeling various amines. The stability of these labeled compounds against enzymatic degradation highlights their potential in diagnostic imaging (Löser et al., 2013).
NMDA Receptor Antagonism : Research on (R)-(-)-3,3-bis(3-fluorophenyl)-2-methylpropan-1-amine, related to 3-Fluoropropan-1-amine, has shown it to be a potent, stereoselective antagonist of the NMDA receptor, indicating its potential as a neuroprotective agent in stroke treatment (Moe et al., 1999).
Fluorometric Protein Assay : Fluorescamine, a reagent used in the fluorometric assay of proteins, reacts with the free amino groups in proteins, allowing for high sensitivity detection in the nanogram range. This technique is crucial in protein research and enzyme purification (Böhlen et al., 1973).
Amine Synthesis and Characterization : The synthesis of 3-arylpropan-1-amines, containing structural elements of 3-Fluoropropan-1-amine, and their selective iodination are vital in drug modification and the development of new bioactive molecules (Feng et al., 2023).
Fluorogenic Reagents for Amine Analysis : 3-Benzoyl-2-quinolinecarboxaldehyde, a fluorogenic reagent for primary amines, offers ultra-high sensitivity in the analysis of amines. This technique is essential for amino acid and protein analysis (Beale et al., 1989).
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-Fluoropropan-1-amine were not found in the search results, research into the properties and potential applications of amines is ongoing. For example, amines are being studied for their anti-inflammatory therapeutic potential , and new methods for the synthesis of amines are being explored .
Mecanismo De Acción
Target of Action
3-Fluoropropan-1-amine is primarily used as an analgesic and antinociceptive
Mode of Action
The mode of action of 3-Fluoropropan-1-amine involves its interaction with its targets, leading to a reduction in the perception of pain . It has also been found to activate potassium channels and regulate intracellular calcium levels, which may contribute to its analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of 3-Fluoropropan-1-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w value, is 1.12 , suggesting it has good membrane permeability. These properties impact the bioavailability of the compound, facilitating its distribution throughout the body.
Result of Action
The primary result of the action of 3-Fluoropropan-1-amine is its analgesic and antinociceptive effects . It has been shown to be active in animal models of acute and chronic pain . Laboratory animal studies have also suggested that some amines, potentially including 3-Fluoropropan-1-amine, may cause depletion of certain white blood cells and their precursors in lymphoid tissue .
Propiedades
IUPAC Name |
3-fluoropropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN/c4-2-1-3-5/h1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVGJSPULXGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196763 | |
| Record name | Propylamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropropan-1-amine | |
CAS RN |
462-41-9 | |
| Record name | 1-Propanamine, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















